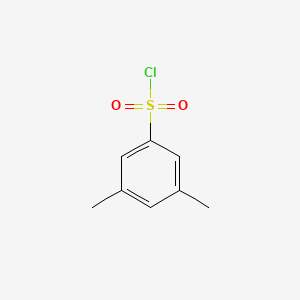

3,5-Dimethylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGRAXLOLZVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371224 | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-27-3 | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Dimethylbenzenesulfonyl chloride physical properties

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylbenzenesulfonyl Chloride

Introduction

This compound, also known as m-xylenesulfonyl chloride, is an organic compound with the chemical formula C₈H₉ClO₂S.[1][2] It is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,5-dimethylbenzenesulfonyl (Mes) group. This functional group serves as a valuable protecting group for amines and alcohols and is a key building block in the synthesis of various sulfonamides, sulfonate esters, and heterocyclic compounds.[1] Its derivatives are also explored in medicinal chemistry for their potential therapeutic applications and in the production of dyes and agrochemicals.[1] This document provides a comprehensive overview of the core physical properties of this compound, along with relevant experimental protocols and workflow visualizations.

Physical and Chemical Properties

This compound is characterized as a white to cream or beige crystalline powder.[2][3][4] It is sensitive to moisture and is classified as a corrosive and lachrymatory (tear-inducing) compound, necessitating careful handling in a well-ventilated area with appropriate personal protective equipment.[1][2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉ClO₂S | [1][2][4][5] |

| Molecular Weight | 204.67 g/mol | [1][2][4][5] |

| Melting Point | 90 - 94 °C | [2][4] |

| 92 - 94 °C | [1][5] | |

| 87.0 - 97.0 °C | [3] | |

| Boiling Point | 89 - 90 °C at 0.2 Torr | [2] |

| 302.3 °C at 760 mmHg | [1] | |

| Density | 1.29 g/cm³ | [1][4] |

| Refractive Index | 1.538 | [1] |

| Appearance | White to cream crystals or crystalline powder | [3] |

| Beige crystalline solid | [2] | |

| Solubility | No specific data available. Generally, aryl sulfonyl chlorides are insoluble in cold water but soluble in organic solvents like alcohol and diethyl ether. | N/A |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl sulfonyl chlorides is the treatment of the corresponding aromatic compound with chlorosulfonic acid.[1]

Objective: To synthesize this compound from 3,5-dimethylbenzene (m-xylene).

Materials:

-

3,5-Dimethylbenzene (m-xylene)

-

Chlorosulfonic acid

-

Thionyl chloride or Phosphorus pentachloride (for alternative chlorination)[1]

-

Ice

-

Carbon tetrachloride

-

Dilute sodium carbonate solution

Procedure (General Method):

-

In a flask equipped with a stirrer, separatory funnel, and an exit tube for evolving HCl gas, carefully add 3,5-dimethylbenzene to an excess of chlorosulfonic acid while stirring and maintaining a low temperature (e.g., 20-25°C) using an ice bath.[6]

-

The addition should be performed slowly over several hours.[6]

-

After the addition is complete, continue stirring for an additional hour to ensure the reaction goes to completion.[6]

-

Carefully pour the reaction mixture onto a large volume of crushed ice.[6]

-

The sulfonyl chloride product, being insoluble in the aqueous acidic mixture, will often precipitate or form an oily layer.

-

Extract the product into an organic solvent such as carbon tetrachloride.[6]

-

Wash the combined organic extracts with a dilute sodium carbonate solution to neutralize any remaining acid, followed by a water wash.[6]

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation under reduced pressure or recrystallization.[6]

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid sample of this compound.

Materials:

-

Purified this compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thiele tube with oil or a digital melting point device)

-

Thermometer

Procedure:

-

Finely crush a small amount of the crystalline this compound.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[3]

-

The recorded range (e.g., 92-94 °C) is the melting point of the sample.[1][5]

Visualizations

Synthesis and Application Workflows

The following diagrams illustrate the general synthesis pathway for aryl sulfonyl chlorides and the subsequent use of this compound as a protecting group in organic synthesis.

Caption: General workflow for the synthesis of an aryl sulfonyl chloride via a modified Sandmeyer (Meerwein) reaction.

References

- 1. Buy this compound | 2905-27-3 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 2905-27-3 [m.chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

3,5-Dimethylbenzenesulfonyl chloride chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzenesulfonyl chloride, a member of the aryl sulfonyl chloride family, is a versatile reagent in organic synthesis with significant applications in medicinal chemistry and materials science. Its unique substitution pattern influences its reactivity and the properties of its derivatives, making it a valuable building block for the synthesis of a wide range of compounds, including sulfonamides and sulfonate esters. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in research and drug development.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with two methyl groups at the 3 and 5 positions and a sulfonyl chloride functional group at the 1 position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 2905-27-3[1] |

| Molecular Formula | C8H9ClO2S[1] |

| Molecular Weight | 204.67 g/mol [1] |

| IUPAC Name | This compound[1] |

| SMILES | CC1=CC(=CC(=C1)S(=O)(=O)Cl)C[1] |

| InChI Key | LSAGRAXLOLZVKO-UHFFFAOYSA-N[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | White to yellow crystalline powder |

| Melting Point | 90-94 °C |

| Boiling Point | 302.3 °C at 760 mmHg |

| Density | 1.29 g/cm³ |

| Solubility | Reacts with water; soluble in organic solvents. |

Synthesis of this compound

Experimental Protocol: Synthesis via Chlorosulfonation of m-Xylene

This protocol is an adapted procedure and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

3,5-Dimethylbenzene (m-xylene)

-

Chlorosulfonic acid

-

Thionyl chloride or phosphorus pentachloride

-

Crushed ice

-

Carbon tetrachloride (or other suitable organic solvent)

-

Dilute sodium carbonate solution

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases, place an excess of chlorosulfonic acid and cool it in an ice bath.

-

Addition of m-Xylene: Slowly add 3,5-dimethylbenzene dropwise to the stirred, cooled chlorosulfonic acid, maintaining a low temperature (0-5 °C).

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a period to ensure complete sulfonation.

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. The intermediate, 3,5-dimethylbenzenesulfonic acid, will be in the aqueous layer.

-

Chlorination: The sulfonic acid can be converted to the sulfonyl chloride by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[1]

-

Isolation: The product, this compound, will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., carbon tetrachloride).

-

Purification: Wash the organic extract with a dilute solution of sodium carbonate to remove any remaining acidic impurities, followed by water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or distillation under reduced pressure.

Below is a logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered around the electrophilic sulfur atom of the sulfonyl chloride group. This makes it susceptible to nucleophilic attack, leading to the formation of sulfonamides and sulfonate esters.

Formation of Sulfonamides

The reaction with primary or secondary amines yields N-substituted sulfonamides, a class of compounds with a broad spectrum of biological activities. This reaction is fundamental in medicinal chemistry for the synthesis of potential drug candidates.

Experimental Protocol: General Synthesis of a Sulfonamide

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Pyridine, Triethylamine)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add the base.

-

Sulfonyl Chloride Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography or recrystallization.

The logical workflow for the synthesis of a sulfonamide derivative is depicted below.

Caption: General workflow for the synthesis of sulfonamides.

Use as a Protecting Group

In multi-step organic synthesis, the 3,5-dimethylbenzenesulfonyl group (often abbreviated as "Mes" or "Mbs") can be used as a protecting group for amines. The resulting sulfonamide is stable under a variety of reaction conditions.

Applications in Drug Development

The sulfonamide functional group is a key pharmacophore in a number of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors. The 3,5-dimethyl substitution pattern of the benzene ring can influence the physicochemical properties of the resulting molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. While no specific FDA-approved drugs have been identified as containing the 3,5-dimethylbenzenesulfonyl moiety in the conducted search, its derivatives are explored for potential therapeutic applications due to their biological activities.[1]

Safety and Handling

This compound is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin and eye irritation upon contact, and inhalation can irritate the respiratory tract. It is crucial to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its ability to readily form sulfonamides and sulfonate esters makes it a key building block for the development of new pharmaceuticals and other functional materials. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting. This guide provides a foundational overview to support researchers, scientists, and drug development professionals in their work with this important chemical compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzenesulfonyl Chloride from 3,5-Dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylbenzenesulfonyl chloride, a key intermediate in the production of various pharmaceuticals, agrochemicals, and dyes.[1] The synthesis is a two-step process commencing with the sulfonation of 3,5-dimethylbenzene (m-xylene), followed by the chlorination of the resulting 3,5-dimethylbenzenesulfonic acid.

Core Synthesis Pathway

The overall synthesis involves two primary stages:

-

Electrophilic Aromatic Sulfonation: 3,5-Dimethylbenzene is treated with a sulfonating agent to introduce a sulfonic acid group onto the aromatic ring, yielding 3,5-dimethylbenzenesulfonic acid.

-

Chlorination: The sulfonic acid is then converted to the corresponding sulfonyl chloride using a chlorinating agent.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reagents | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Reaction Time | Yield (%) |

| Sulfonation | 3,5-Dimethylbenzene, Chlorosulfonic Acid | 2.2 : 1 | < 60 | Not Specified | 80 (crude sulfonyl chloride) |

| Chlorination | 3,5-Dimethylbenzenesulfonic Acid, Thionyl Chloride or Phosphorus Pentachloride | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Detailed quantitative data for the direct chlorination of isolated 3,5-dimethylbenzenesulfonic acid is not extensively available in the reviewed literature. The provided yield for the sulfonation step is for the crude sulfonyl chloride obtained from a one-pot reaction with chlorosulfonic acid.

Experimental Protocols

Method 1: One-Pot Synthesis using Chlorosulfonic Acid

This method combines sulfonation and chlorination in a single reaction vessel using chlorosulfonic acid as both the sulfonating and chlorinating agent. This approach is often favored for its efficiency.

Materials:

-

3,5-Dimethylbenzene (m-xylene)

-

Chlorosulfonic Acid

-

Ice water

-

Dichloromethane

-

Sodium Sulfate

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid (2.2 molar equivalents) to between -10°C and 0°C in an ice-salt bath.

-

Slowly add 3,5-dimethylbenzene (1 molar equivalent) to the cooled chlorosulfonic acid at a rate that maintains the reaction temperature below 60°C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, heat the reaction mixture to 60°C to ensure the completion of the reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude this compound will separate. Collect the product by filtration and wash with cold water.

-

For purification, dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Method 2: Two-Step Synthesis via Isolated Sulfonic Acid

This method involves the initial synthesis and isolation of 3,5-dimethylbenzenesulfonic acid, followed by a separate chlorination step. This can offer better control over the purity of the final product.

Step 1: Sulfonation of 3,5-Dimethylbenzene

To favor the formation of the 3,5-isomer, thermodynamic control is necessary, which typically involves higher reaction temperatures and longer reaction times.

Materials:

-

3,5-Dimethylbenzene (m-xylene)

-

Concentrated Sulfuric Acid (98%) or Oleum

Procedure:

-

In a reaction vessel, heat a mixture of 3,5-dimethylbenzene and concentrated sulfuric acid (or oleum).

-

Maintain the reaction at an elevated temperature to facilitate the formation of the thermodynamically stable 3,5-dimethylbenzenesulfonic acid.

-

Upon completion, the sulfonic acid can be isolated by pouring the reaction mixture into a saturated sodium chloride solution to precipitate the sodium salt of the sulfonic acid, which is then filtered and washed.

Step 2: Chlorination of 3,5-Dimethylbenzenesulfonic Acid

The isolated sulfonic acid (or its salt) is then converted to the sulfonyl chloride.

Materials:

-

3,5-Dimethylbenzenesulfonic Acid (or its sodium salt)

-

Thionyl Chloride or Phosphorus Pentachloride

-

Inert solvent (e.g., dichloromethane)

Procedure:

-

Suspend the 3,5-dimethylbenzenesulfonic acid in an inert solvent.

-

Add thionyl chloride or phosphorus pentachloride portion-wise.

-

The reaction mixture is typically heated to reflux to drive the reaction to completion.

-

After cooling, the reaction mixture is worked up, which may involve quenching with ice water and extraction of the product into an organic solvent.

-

The organic layer is then washed, dried, and the solvent is removed to yield the crude this compound.

Purification:

The crude this compound can be purified by recrystallization. While specific solvent systems for this compound are not widely reported, common solvents for recrystallizing sulfonyl chlorides include hexanes, or a mixed solvent system such as hexane/ethyl acetate. The choice of solvent should be determined empirically to achieve high purity and yield.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The key logical relationship is the generation of a strong electrophile that can attack the electron-rich aromatic ring of 3,5-dimethylbenzene. In the case of sulfonation, the electrophile is sulfur trioxide (SO₃) or its protonated form. For chlorination of the sulfonic acid, the hydroxyl group of the sulfonic acid is converted into a good leaving group, which is then displaced by a chloride ion.

This in-depth guide provides the essential details for the synthesis of this compound. Researchers, scientists, and drug development professionals can utilize this information for the efficient and safe production of this important chemical intermediate. It is crucial to adhere to all safety precautions when handling the corrosive and reactive reagents involved in this synthesis.

References

Electrophilic Aromatic Substitution of 3,5-Dimethylbenzenesulfonyl Chloride: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) characteristics of 3,5-dimethylbenzenesulfonyl chloride. While direct EAS reactions on this substrate are challenging due to the strong deactivating nature of the sulfonyl chloride group, this document explores the underlying principles of its reactivity. It focuses on the more prevalent and synthetically useful reaction: the chlorosulfonation of the precursor, m-xylene, to form the title compound. Detailed experimental protocols, quantitative data, and mechanistic considerations are presented. Furthermore, the guide outlines the primary application of this compound as a versatile reagent in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical development.

Theoretical Background: Reactivity and Regioselectivity

This compound (molecular formula C₈H₉ClO₂S) is an aromatic compound featuring three substituents on the benzene ring: two methyl groups and a sulfonyl chloride group.[1][2] The outcome of an electrophilic aromatic substitution reaction on this ring is determined by the cumulative electronic and steric effects of these substituents.

Substituent Effects:

-

Methyl Groups (-CH₃): Methyl groups are activating and ortho-, para-directing.[3][4] They donate electron density to the ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles.[5] They direct incoming electrophiles to the positions ortho and para to themselves.

-

Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This effect strongly deactivates the aromatic ring, making it significantly less reactive towards electrophiles.[5][6] Electron-withdrawing groups are typically meta-directing.[4][5]

Directing Effects on the this compound Ring: In the this compound molecule, the substituents create a conflicting scenario for regioselectivity:

-

The methyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.

-

The methyl group at C5 directs incoming electrophiles to positions C2, C4, and C6.

-

The sulfonyl chloride group at C1 directs incoming electrophiles to positions C3 and C5.

The positions C3 and C5 are already occupied. The remaining positions (C2, C4, C6) are all ortho or para to the activating methyl groups. However, the sulfonyl chloride group's powerful deactivating effect significantly reduces the ring's overall reactivity, making direct EAS reactions on this molecule unfavorable compared to its precursors. The primary synthetic utility, therefore, lies not in performing EAS on this compound, but in using it as a reagent.[1]

Below is a diagram illustrating the conflicting directing effects on the aromatic ring.

Synthesis via Electrophilic Aromatic Substitution

The most practical approach related to the topic is the synthesis of this compound itself, which proceeds via an electrophilic aromatic substitution reaction on m-xylene. The key reaction is chlorosulfonation, where m-xylene is treated with chlorosulfonic acid.[1]

The two methyl groups on m-xylene direct the incoming electrophile (-SO₂Cl) to the ortho (positions 2, 4, 6) and para (position 5) positions. Due to steric hindrance from the two adjacent methyl groups, substitution at position 2 is disfavored. The primary product formed is 2,4-dimethylbenzenesulfonyl chloride, with this compound being a less common isomer from this specific reaction. However, related patented methods describe procedures to obtain specific isomers.[7]

Experimental Protocol: Chlorosulfonation of m-Xylene

The following protocol is a representative example for the synthesis of a dimethylbenzenesulfonyl chloride isomer, adapted from a patented procedure for the synthesis of 2,4-dimethylbenzenesulfonyl chloride.[7]

Materials:

-

m-Xylene

-

Chlorosulfonic acid

-

Phosphorus trichloride

-

Anhydrous potassium sulfate

-

Ice-water mixture

Procedure:

-

In a 50L reaction vessel equipped with a stirrer and a dropping funnel, add 2.65 kg of m-xylene and 0.05 kg of anhydrous potassium sulfate.

-

Cool the mixture to 20°C using an ice-water bath.

-

Slowly add 3.25 kg of chlorosulfonic acid from the dropping funnel while maintaining the temperature at 20°C.

-

After the addition is complete, allow the reaction to proceed at 20°C for 30 minutes.

-

Slowly add an additional 6 kg of chlorosulfonic acid, followed by 0.5 kg of phosphorus trichloride, keeping the temperature at 20°C.

-

Maintain the reaction at 20°C for 5 hours to yield the sulfonylated material.

-

In a separate 100L vessel, prepare a mixture of 25 kg of ice and water.

-

Slowly and carefully add the sulfonylated material to the ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 15°C.

-

Allow the mixture to stand for 1 hour, then transfer to a separatory funnel.

-

After settling for 1 hour, separate the lower organic layer, which contains the product.

Quantitative Data

The following table summarizes typical reactant quantities for the synthesis of dimethylbenzenesulfonyl chloride isomers. Note that yields can vary based on the specific isomer and reaction conditions.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Ratio (approx.) |

| m-Xylene | C₈H₁₀ | 106.17 | 2.65 kg | 1 |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 9.25 kg | 3.2 |

| Phosphorus Trichloride | PCl₃ | 137.33 | 0.5 kg | 0.15 |

| Product | C₈H₉ClO₂S | 204.67 | - | - |

Applications in Research and Drug Development

This compound is primarily used as a chemical intermediate and reagent in organic synthesis.[1] Its main application is in the formation of sulfonamides and sulfonate esters.[1]

-

Synthesis of Sulfonamides: The sulfonyl chloride group is highly reactive towards nucleophiles like primary and secondary amines. This reaction, often carried out in the presence of a base like pyridine, yields sulfonamides.[8] Sulfonamides are a critical class of compounds in medicinal chemistry, forming the basis for sulfa drugs (antibacterials) and other therapeutic agents.[9][10]

-

Protecting Group: The 3,5-dimethylbenzenesulfonyl (Mes) group can be used as a protecting group for amines. The resulting sulfonamide is stable to many reaction conditions, and the protecting group can be removed later.[1]

-

Improving Drug Properties: Incorporating the "Mes" group into drug candidates can modify their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) by altering solubility, lipophilicity, and metabolic stability.[1]

The general workflow for utilizing this compound in the synthesis of a sulfonamide derivative is depicted below.

References

- 1. Buy this compound | 2905-27-3 [smolecule.com]

- 2. This compound | 2905-27-3 [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Benzenesulfonyl Chloride | CAS 98-09-9 | Manufacturer, Supplier [emcochemicals.com]

Basic reactivity of 3,5-Dimethylbenzenesulfonyl chloride with nucleophiles

An In-Depth Technical Guide to the Basic Reactivity of 3,5-Dimethylbenzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as mesitylene-sulfonyl chloride, is a versatile chemical reagent widely employed in organic synthesis. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of two methyl groups on the benzene ring influences the compound's solubility, electronic properties, and steric environment, making it a unique tool for synthetic chemists.

This guide provides a detailed overview of the core reactivity of this compound with common classes of nucleophiles. It covers the fundamental reaction mechanisms, presents quantitative data where available, and offers detailed experimental protocols for the synthesis of key derivatives, including sulfonamides and sulfonate esters.

Core Reactivity: Nucleophilic Substitution at Sulfur

The primary mode of reactivity for this compound is nucleophilic substitution at the electron-deficient sulfur atom. The strongly electronegative oxygen and chlorine atoms withdraw electron density, rendering the sulfur atom highly electrophilic and susceptible to attack by nucleophiles (Nu:).

The reaction generally proceeds through a concerted or stepwise addition-elimination mechanism. The nucleophile attacks the sulfur atom, leading to a transient trigonal bipyramidal intermediate (or transition state), followed by the expulsion of the chloride ion, which is an excellent leaving group.

Caption: General mechanism of nucleophilic substitution at the sulfonyl group.

Reactivity with Amine Nucleophiles: Sulfonamide Synthesis

The reaction of this compound with primary and secondary amines is a cornerstone of medicinal chemistry, yielding stable sulfonamides.[1] This reaction, often referred to as sulfonylation, is highly efficient and forms the basis of the classical Hinsberg test for distinguishing amines.[2] The reaction requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the amine, rendering it non-nucleophilic.[3]

Quantitative Data: Representative Yields

| Nucleophile (Amine) | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Dibutylamine | 1.0 M NaOH | Water | Room Temp. | - | 94 | [4] |

| 1-Octylamine | 1.0 M NaOH | Water | Room Temp. | - | 98 | [4] |

| Hexamethylenimine | 1.0 M NaOH | Water | Room Temp. | - | 97 | [4] |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0°C to RT | 20 min | 98 | [5] |

| Aniline | Pyridine | Dichloromethane | Room Temp. | - | High | [6] |

| Aniline | None (Solvent-free) | Microwave | - | 3 min | 97 | [7] |

Note: Data is for benzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride but is representative of typical arylsulfonyl chloride reactivity.

Experimental Workflow: Sulfonamide Synthesis

Caption: Experimental workflow for the synthesis of N-substituted sulfonamides.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3,5-dimethylbenzenesulfonamide

This protocol is adapted from established procedures for the synthesis of sulfonamides from primary amines.[3][5]

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10.0 mmol, 1.0 eq.) and triethylamine (1.52 g, 15.0 mmol, 1.5 eq.) in 30 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until the internal temperature reaches 0-5°C.

-

Addition of Sulfonyl Chloride: Dissolve this compound (2.05 g, 10.0 mmol, 1.0 eq.) in 15 mL of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 20 minutes using a pressure-equalizing dropping funnel.

-

Reaction: Stir the reaction mixture at 0°C for one hour. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Quench the reaction by adding 50 mL of water. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the pure N-benzyl-3,5-dimethylbenzenesulfonamide.

Reactivity with Alcohol & Phenol Nucleophiles: Sulfonate Ester Synthesis

This compound reacts with alcohols and phenols in the presence of a base (e.g., pyridine) to form sulfonate esters.[1] This reaction is crucial for converting a poorly leaving hydroxyl group (-OH) into a sulfonate (-OSO₂Ar), which is an excellent leaving group in subsequent nucleophilic substitution or elimination reactions.[8] The reaction proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction.[8]

Quantitative Data: Representative Yields

The following table presents yields for the formation of sulfonate esters from various phenols and sulfonyl chlorides. The reactivity is generally high, especially with electron-poor sulfonyl chlorides or electron-rich phenols.

| Nucleophile (Phenol) | Sulfonyl Chloride | Base | Solvent | Yield (%) | Reference |

| Phenol | 4-Methylbenzenesulfonyl chloride | Pyridine | Dichloromethane | 91 | [9] |

| 3,5-Dimethylphenol | Benzenesulfonyl chloride | Pyridine | Dichloromethane | 90 | [10] |

| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | Pyridine | Dichloromethane | 72 | [10] |

| 3,5-Dimethylphenol | 3-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 64 | [9] |

| 3,5-Dimethylphenol | 4-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 81 | [10] |

Note: Yields are highly dependent on the specific combination of reactants and conditions.

Experimental Workflow: Sulfonate Ester Synthesis

Caption: Experimental workflow for the synthesis of sulfonate esters.

Detailed Experimental Protocol: Synthesis of Phenyl 3,5-dimethylbenzenesulfonate

This protocol is a generalized procedure based on methods for synthesizing arylsulfonates.[9]

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add phenol (0.94 g, 10.0 mmol, 1.0 eq.) and 25 mL of anhydrous dichloromethane.

-

Base Addition: Add anhydrous pyridine (2.37 g, 30.0 mmol, 3.0 eq.) to the solution and stir.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

-

Addition of Sulfonyl Chloride: Add this compound (2.25 g, 11.0 mmol, 1.1 eq.) in small portions over 15 minutes, ensuring the internal temperature does not rise above 5°C.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Transfer to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic extracts and wash with cold 5% HCl solution (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by recrystallization from n-hexane/ethyl acetate to obtain the pure phenyl 3,5-dimethylbenzenesulfonate.

Reactivity with Thiolate Nucleophiles: Thiosulfonate Synthesis

While the oxidation of thiols is a common method to prepare sulfonyl chlorides,[11][12] the reaction of a sulfonyl chloride with a thiolate anion (the conjugate base of a thiol) serves as a method to form a thiosulfonate (Ar-SO₂-SR). This reaction proceeds via nucleophilic attack of the soft sulfur nucleophile on the electrophilic sulfonyl sulfur.

The reaction is less commonly cited than sulfonamide or sulfonate ester formation but is a valid synthetic pathway. The protocol generally involves preparing the thiolate in situ with a suitable base before adding the sulfonyl chloride.

Generalized Experimental Protocol: Synthesis of S-Phenyl 3,5-dimethylbenzenethiosulfonate

-

Thiolate Formation: In a flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq.) in a suitable solvent like THF or DMF. Cool the solution to 0°C and add a base such as sodium hydride (NaH, 1.0 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.) to generate the thiolate anion. Stir for 30 minutes.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to yield the thiosulfonate.

Conclusion

This compound is a robust and reliable electrophile for reactions with a variety of nucleophiles. Its primary reactivity is dominated by nucleophilic substitution at the sulfonyl sulfur center. This reactivity allows for the straightforward and high-yield synthesis of sulfonamides and sulfonate esters, which are critical functional groups in drug development and broader organic synthesis. Understanding these core reaction principles and experimental conditions enables researchers to effectively utilize this versatile reagent in the construction of complex molecular architectures.

References

- 1. Buy this compound | 2905-27-3 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cbijournal.com [cbijournal.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Solubility of 3,5-Dimethylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylbenzenesulfonyl chloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility, including detailed experimental protocols and data presentation templates.

Introduction to this compound

This compound, also known as m-xylylsulfonyl chloride, is an organic compound with the molecular formula C₈H₉ClO₂S.[1] It is a white to cream-colored crystalline powder or solid with a melting point range of 87-97°C.[2] This reagent is widely utilized in organic synthesis, particularly for the introduction of the 3,5-dimethylbenzenesulfonyl (mesitylenesulfonyl or "Mes") group. This functional group is often employed as a protecting group for amines and alcohols. In the realm of medicinal chemistry and drug development, the introduction of the Mes group can be used to modify the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate research and development, the following table is provided as a template for systematically recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Notes |

| Dichloromethane | Gravimetric | |||

| Chloroform | Gravimetric | |||

| Toluene | Gravimetric | |||

| Diethyl Ether | Gravimetric | |||

| Ethyl Acetate | Gravimetric | |||

| Acetone | Gravimetric | |||

| Acetonitrile | Gravimetric | |||

| N,N-Dimethylformamide (DMF) | Gravimetric | |||

| Dioxane | Gravimetric | |||

| Methanol | Gravimetric | |||

| Ethanol | Gravimetric | |||

| Isopropanol | Gravimetric | |||

| Hexane | Gravimetric |

Experimental Protocols for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[3][4]

Gravimetric Method for Determining the Solubility of this compound

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks with stoppers

-

Thermostatically controlled water bath or incubator

-

Analytical balance (readable to ±0.0001 g)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials with caps

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and it is advisable to periodically check for consistency in concentration to confirm equilibrium has been reached.

-

-

Sample Collection:

-

Once equilibrium is achieved, allow the undissolved solid to settle at the bottom of the flask while maintaining the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution into a pre-weighed glass vial.

-

Record the total mass of the vial and the solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the melting point of this compound and the boiling point of the solvent. A vacuum desiccator can also be used to expedite drying.

-

Once all the solvent has evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

Mass of the dissolved solid: Subtract the mass of the empty vial from the final constant mass of the vial containing the dried solid.

-

Volume of the solvent: Can be determined from the initial volume of the saturated solution collected, or more accurately by subtracting the mass of the dissolved solid from the total mass of the solution to get the mass of the solvent, and then converting to volume using the solvent's density at the experimental temperature.

-

Solubility: Express the solubility in grams of solute per 100 mL of solvent ( g/100 mL).

-

Safety Precautions: this compound is a corrosive and lachrymatory compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

References

3,5-Dimethylbenzenesulfonyl chloride melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No: 2905-27-3), a key intermediate in organic synthesis. The document outlines its physical properties, detailed experimental protocols for their determination, and visual workflows to ensure accurate and reproducible measurements in a laboratory setting.

Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and use in synthetic reactions. The following table summarizes the available data for this compound.

| Property | Value | Conditions |

| Melting Point | 92-94 °C | |

| 87.0-97.0 °C[1] | ||

| 90-94 °C[2][3] | ||

| Boiling Point | 302.3 °C | at 760 mmHg |

| 89-90 °C[2] | at 0.2 Torr |

Note: The significant variation in the observed boiling point is due to the different pressures at which the measurements were taken. It is crucial to record the atmospheric or system pressure when determining a boiling point.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis and quality control. The following are standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

This method is the standard technique for determining the melting point of a solid crystalline substance.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.[2]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4] The packed sample height should be approximately 2-3 mm.

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary into the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[5]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.

-

Insert a new capillary tube with the sample.

-

Set the heating rate to a slow and steady pace, typically 1-2 °C per minute, as the expected melting point is approached.[4][5]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of the melting range).

-

-

Repeatability: For high accuracy, perform the determination in triplicate and average the results.[1]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially with small sample volumes.[6]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil or silicone oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Add a few drops of this compound (in its liquid state, if melted) into the small test tube.

-

Capillary Insertion: Place the capillary tube into the small test tube with its open end downwards.

-

Assembly: Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube and insert the thermometer assembly, ensuring the oil level is above the side arm to allow for proper convection. The sample should be fully submerged in the oil.

-

Heating: Gently heat the side arm of the Thiele tube. The shape of the tube promotes the circulation of the oil, ensuring uniform heating.[6]

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid is just beginning to be drawn back into the capillary tube.[6]

-

Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary for a standardized boiling point.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Boiling Point Determination.

References

Spectral Analysis of 3,5-Dimethylbenzenesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,5-Dimethylbenzenesulfonyl chloride, a key reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Aromatic-H | 7.63 | s | 1H | H-4 |

| Aromatic-H | 7.53 | s | 2H | H-2, H-6 |

| Methyl-H | 2.36 | s | 6H | 2 x CH₃ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Aromatic-C | 145.2 | C-1 |

| Aromatic-C | 140.1 | C-3, C-5 |

| Aromatic-C | 135.8 | C-4 |

| Aromatic-C | 125.9 | C-2, C-6 |

| Methyl-C | 21.2 | 2 x CH₃ |

Note: NMR data is typically recorded in a deuterated solvent such as CDCl₃, and chemical shifts are referenced to a standard like tetramethylsilane (TMS).

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| 1377 | Strong | SO₂ Asymmetric Stretch |

| 1188 | Strong | SO₂ Symmetric Stretch |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C Bending |

| ~880 | Strong | C-H Out-of-plane Bending (isolated H) |

Note: The strong characteristic absorption bands for the sulfonyl chloride group are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[1]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 204/206 | High | [M]⁺ (Molecular Ion) |

| 169 | Moderate | [M - Cl]⁺ |

| 139 | Moderate | [M - SO₂Cl]⁺ |

| 105 | High | [C₈H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Note: The presence of the chlorine isotope leads to a characteristic M/M+2 pattern for chlorine-containing fragments. A common fragmentation pattern for aromatic sulfonyl compounds involves the loss of SO₂.[2]

Experimental Protocols

The spectral data presented above are typically acquired using standard analytical instrumentation and methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, which is a solid at room temperature, can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron Ionization (EI) is a common method for generating the mass spectrum. The instrument is calibrated, and the sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectral Analysis Workflow

The logical flow of analyzing the spectral data for the structural elucidation of this compound can be visualized as follows:

This guide provides foundational spectral data and methodologies for this compound, serving as a valuable resource for its application in scientific research and development.

References

An In-depth Technical Guide to the Safe Handling of 3,5-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3,5-Dimethylbenzenesulfonyl chloride (CAS No. 2905-27-3). The information is intended for laboratory personnel and professionals involved in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is an organic compound utilized as a reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO₂S | [1][2] |

| Molecular Weight | 204.67 g/mol | [1][2] |

| Appearance | White to yellow or beige crystalline powder/solid | [1] |

| Melting Point | 90-94 °C | [1][3] |

| Boiling Point | 89-90 °C at 0.2 Torr | [3] |

| Density | 1.29 g/cm³ | [1] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance requiring careful handling. The primary hazards are its corrosive and lachrymatory (tear-inducing) properties.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information.[1][4]

Toxicological Summary:

Inferred Mechanism of Toxicity

As a reactive sulfonyl chloride, the toxicity of this compound is likely due to its high electrophilicity. It will readily react with biological nucleophiles such as the amine and thiol groups found in proteins and amino acids, as well as with water. This non-specific reactivity can lead to enzyme inactivation, disruption of cellular membranes, and general cellular damage, manifesting as the observed corrosive effects.

Caption: Inferred Toxicity Pathway for this compound.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

3.1 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure complete skin coverage.[3]

-

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

3.2 Engineering Controls:

-

Work should be conducted in a well-ventilated laboratory, with all manipulations of the solid or its solutions performed inside a chemical fume hood.[1]

-

An emergency eyewash station and safety shower must be readily accessible.

3.3 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Protect from moisture, as it reacts with water to produce hydrochloric acid and 3,5-dimethylbenzenesulfonic acid.[6]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[3]

Experimental Protocols

The following are generalized protocols for common laboratory procedures involving sulfonyl chlorides. These should be adapted as necessary for specific experimental conditions.

General Protocol for a Sulfonamide Synthesis Reaction

This protocol outlines the reaction of this compound with a primary or secondary amine.

Caption: General workflow for sulfonamide synthesis.

Methodology:

-

Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and an addition funnel, dissolve the amine substrate and a suitable base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the mixture to 0 °C in an ice bath.

-

Addition: Dissolve this compound in the same anhydrous solvent and add it to the addition funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the required time (monitor progress by TLC or LC-MS).

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold water to quench any remaining sulfonyl chloride and precipitate the product.[7][8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic extracts sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and then brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid or oil by standard laboratory techniques such as column chromatography or recrystallization.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Response Protocol

For minor spills within a chemical fume hood:

Caption: Workflow for minor spill cleanup of this compound.

Methodology:

-

Alert and Evacuate: Alert personnel in the immediate vicinity and ensure the spill is contained within the fume hood.

-

Personal Protection: Don appropriate PPE, including double gloves, a lab coat, and eye/face protection.

-

Absorption: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

-

Neutralization: Since the compound reacts with moisture to form acidic byproducts, cautiously neutralize the spill by slowly adding a weak base such as sodium bicarbonate or soda ash.[9] Work from the outside of the spill inwards to minimize reaction vigor.

-

Collection: Once the reaction has subsided, carefully collect the absorbed and neutralized material using a scoop or brush and place it into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Wipe down the spill area with soap and water, followed by a final rinse with water. Collect all cleaning materials for hazardous waste disposal.

-

Disposal: Dispose of the sealed waste container and any contaminated PPE according to your institution's hazardous waste management guidelines.

For major spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Considerations

All waste materials containing this compound, including reaction residues, contaminated absorbents, and disposable PPE, must be disposed of as hazardous chemical waste.[4] Place materials in a sealed, properly labeled container and follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

This compound is a valuable synthetic reagent that poses significant corrosive hazards. By understanding its properties, adhering to stringent PPE and engineering controls, and being prepared for emergency situations, researchers can handle this compound safely and effectively. This guide serves as a technical resource to support those goals.

References

- 1. Buy this compound | 2905-27-3 [smolecule.com]

- 2. This compound | 2905-27-3 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. angenechemical.com [angenechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. ccny.cuny.edu [ccny.cuny.edu]

Methodological & Application

Application Notes and Protocols: 3,5-Dimethylbenzenesulfonyl Chloride as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development and medicinal chemistry, the judicious use of protecting groups is paramount. Amines, being ubiquitous functional groups with inherent nucleophilicity and basicity, often necessitate temporary masking to prevent undesired side reactions. The selection of an appropriate protecting group is a critical decision, guided by its ease of installation and removal, as well as its stability under various reaction conditions.

3,5-Dimethylbenzenesulfonyl chloride has emerged as a valuable reagent for the protection of primary and secondary amines. The resulting 3,5-dimethylbenzenesulfonamide (or "dimesyl" amide) offers a stable protecting group that is robust under a range of synthetic transformations. This document provides detailed application notes and protocols for the use of this compound as a protecting group for amines, addressing its installation, cleavage, and stability.

Data Presentation

Due to the limited availability of specific quantitative data for the protection and deprotection of a wide array of amines with this compound in the scientific literature, the following tables provide a generalized overview based on analogous sulfonyl chloride reactions. Researchers are encouraged to optimize these conditions for their specific substrates.

Table 1: Generalized Conditions for the Protection of Amines with this compound

| Amine Type | Stoichiometry (Amine:Sulfonyl Chloride:Base) | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) |

| Primary Aliphatic | 1 : 1.1 : 1.5 | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | 0 to 25 | 2 - 12 | 85 - 98 |

| Secondary Aliphatic | 1 : 1.1 : 1.5 | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine | 0 to 25 | 4 - 24 | 80 - 95 |

| Primary Aromatic | 1 : 1.2 : 2.0 | Pyridine, Dichloromethane (DCM) | 0 to 50 | 6 - 24 | 75 - 90 |

| Secondary Aromatic | 1 : 1.2 : 2.0 | Pyridine, Dichloromethane (DCM) | 25 to 80 | 12 - 48 | 70 - 85 |

Table 2: Generalized Conditions for the Deprotection of 3,5-Dimethylbenzenesulfonamides

| Deprotection Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Applicability |

| Strong Acid Cleavage | Triflic Acid (TfOH) | Dichloromethane (DCE) | 85 | 2 - 6 | Effective for tertiary sulfonamides.[1] |

| Reductive Cleavage | Samarium (II) Iodide (SmI₂), Amine, H₂O | Tetrahydrofuran (THF) | 25 | 0.1 - 1 | Mild and rapid, tolerates sensitive functional groups.[2] |

Experimental Protocols

Protocol 1: Protection of a Primary Aliphatic Amine

Reaction: General procedure for the synthesis of N-alkyl-3,5-dimethylbenzenesulfonamide.

Materials:

-

Primary aliphatic amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine in anhydrous DCM.

-

Add triethylamine or pyridine to the solution and cool the mixture to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes with stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Deprotection of a 3,5-Dimethylbenzenesulfonamide using Triflic Acid

Reaction: General procedure for the cleavage of a tertiary N-alkyl-N-aryl-3,5-dimethylbenzenesulfonamide.

Materials:

-

N-alkyl-N-aryl-3,5-dimethylbenzenesulfonamide (1.0 eq)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.05 eq) or Triflic Acid (TfOH) (catalytic amount)

-

1,2-Dichloroethane (DCE)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the tertiary sulfonamide in 1,2-dichloroethane, add a catalytic amount of Bismuth(III) triflate or triflic acid.[1]

-

Reflux the resulting mixture at 85 °C for 2-6 hours, monitoring the reaction by TLC.[1]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reductive Deprotection of a 3,5-Dimethylbenzenesulfonamide using Samarium (II) Iodide

Reaction: General procedure for the reductive cleavage of a 3,5-dimethylbenzenesulfonamide.

Materials:

-

3,5-Dimethylbenzenesulfonamide (1.0 eq)

-

Samarium (II) Iodide (SmI₂) solution in THF (typically 0.1 M)

-

An amine (e.g., triethylamine)

-

Water

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3,5-dimethylbenzenesulfonamide in anhydrous THF.

-

Add the amine and water to the solution.

-

Add the Samarium (II) Iodide solution dropwise at room temperature until the characteristic deep blue color persists.

-

Stir the reaction for 10-60 minutes. The reaction is typically very fast.[2]

-

Quench the reaction by adding a few drops of saturated aqueous NaHCO₃ solution until the color disappears.

-

Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting amine by column chromatography or distillation.

Visualizations

References

Application Notes and Protocols for the Protection of Alcohols using 3,5-Dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3,5-dimethylbenzenesulfonyl chloride as a protecting group for primary and secondary alcohols. The resulting 3,5-dimethylbenzenesulfonate esters offer robust protection under various conditions and can be selectively removed, making this reagent a valuable tool in multi-step organic synthesis.

Introduction

The protection of hydroxyl groups is a critical strategy in the synthesis of complex organic molecules, preventing unwanted side reactions during transformations at other sites. This compound, often referred to as dimesitylsulfonyl chloride, serves as an effective reagent for this purpose. The resulting sulfonate ester is generally stable to a range of reaction conditions, yet can be cleaved when necessary. The steric hindrance provided by the two methyl groups on the benzene ring can also impart a degree of selectivity in the protection of less hindered alcohols.[1]

Key Features of 3,5-Dimethylbenzenesulfonyl Protection

-

Robust Protection: The resulting 3,5-dimethylbenzenesulfonate esters are stable to a variety of synthetic conditions.

-

Selective Deprotection: Cleavage of the sulfonate ester can be achieved under specific reductive conditions, offering orthogonality to other protecting groups.

-

Potential for Chemoselectivity: The steric bulk of the reagent may allow for preferential protection of primary over secondary alcohols.

Data Presentation

The following tables summarize the reaction conditions and yields for the protection of representative primary and secondary alcohols, as well as the conditions for their deprotection.

Table 1: Protection of Alcohols with this compound

| Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyl Alcohol (Primary) | Pyridine | Dichloromethane (DCM) | 0 to RT | 12 | ~85-95 |

| Cyclohexanol (Secondary) | Pyridine, DMAP (cat.) | Dichloromethane (DCM) | 0 to RT | 24 | ~70-85 |

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Table 2: Deprotection of 3,5-Dimethylbenzenesulfonate Esters

| Protected Alcohol | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyl 3,5-dimethylbenzenesulfonate | Magnesium, Methanol | Methanol | Reflux | 4-6 | ~80-90 |